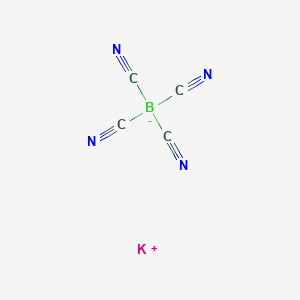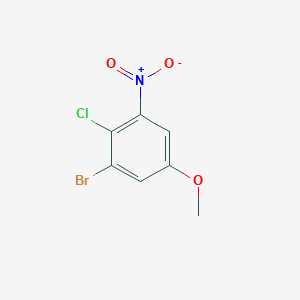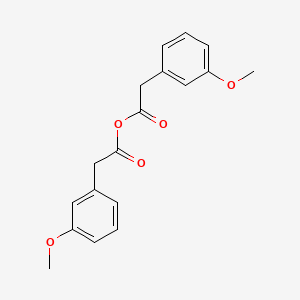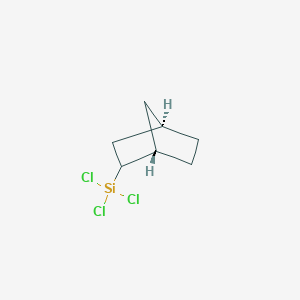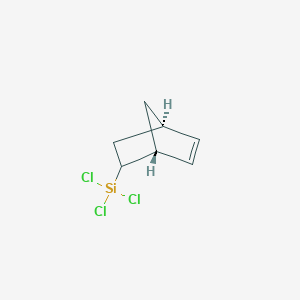
5-(Bicycloheptenyl)trichlorosilane
Overview
Description
Preparation Methods
5-(Bicycloheptenyl)trichlorosilane can be synthesized through various methods. One common method involves the reaction of 1-methyl-1-cyclic (2.2.1) heptadiene with trichlorosilane . The reaction conditions typically require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods often involve the use of specialized equipment to handle the reactive nature of the compound and to ensure safety and efficiency .
Chemical Reactions Analysis
5-(Bicycloheptenyl)trichlorosilane undergoes several types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include hydrogen chloride and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrogen chloride can produce silicon tetrachloride and other organosilicon compounds .
Scientific Research Applications
5-(Bicycloheptenyl)trichlorosilane has a wide range of applications in scientific research. In chemistry, it is used as a starting material for the synthesis of other organosilicon compounds . In biology and medicine, it can be used in the development of new materials and drugs. In industry, it is used in the production of silicone-based products and as a catalyst for various chemical reactions .
Mechanism of Action
The mechanism of action of 5-(Bicycloheptenyl)trichlorosilane involves its reactivity with other compounds to form new products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used. For example, the compound can act as a nucleophile in substitution reactions, leading to the formation of new organosilicon compounds .
Comparison with Similar Compounds
5-(Bicycloheptenyl)trichlorosilane can be compared with other similar compounds, such as trichlorosilane and silicon tetrachloride. These compounds share similar reactivity and are used in similar applications, but this compound is unique in its structure and specific reactivity . Other similar compounds include dichlorosilane and hexachlorodisilane, which also have applications in the synthesis of organosilicon compounds .
Properties
IUPAC Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-trichlorosilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOXVBXDCANBV-JEAXJGTLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-64-3 | |
| Record name | 5-(Bicycloheptenyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B7984374.png)


